molecular formula C7H12BrNO3 B2589314 tert-butyl N-(2-bromoacetyl)carbamate CAS No. 96394-42-2

tert-butyl N-(2-bromoacetyl)carbamate

Cat. No. B2589314
CAS RN: 96394-42-2
M. Wt: 238.081
InChI Key: PIBOUPWSAWJWMG-UHFFFAOYSA-N
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Description

“tert-butyl N-(2-bromoacetyl)carbamate” is a chemical compound with the CAS Number: 96394-42-2 . It has a molecular weight of 238.08 and its IUPAC name is tert-butyl (2-bromoacetyl)carbamate .


Molecular Structure Analysis

The InChI code for “tert-butyl N-(2-bromoacetyl)carbamate” is 1S/C7H12BrNO3/c1-7(2,3)12-6(11)9-5(10)4-8/h4H2,1-3H3,(H,9,10,11) . The InChI key is PIBOUPWSAWJWMG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“tert-butyl N-(2-bromoacetyl)carbamate” has a melting point of 106-107°C .

Scientific Research Applications

Building Block in Organic Synthesis

“tert-butyl N-(2-bromoacetyl)carbamate” can serve as a building block in organic synthesis . It can be used to prepare other complex molecules in a stepwise manner, which is a common strategy in organic chemistry.

Synthesis of Fluorinated Spacers

This compound can be used for preparing fluorinated spacers having nucleophilic and electrophilic termini . Fluorinated compounds have a wide range of applications in medicinal chemistry and materials science due to the unique properties of fluorine.

Synthesis of Benzimidazole Compounds

It can be used in the synthesis of benzimidazole heterocyclic compounds . These compounds have broad spectrum disease activity and are used in the development of new drugs.

Synthesis of Anti-tubercular Compounds

This compound can be used in the synthesis of novel benzimidazoles that could potentially replace the benzoxa-diazoles in some potent anti-tubercular compounds .

Synthesis of Jaspine B Intermediates

“tert-butyl N-(2-bromoacetyl)carbamate” can be used in the synthesis of intermediates of the natural product jaspine B . Jaspine B is a compound isolated from various sponges and has shown cytotoxic activity against several human carcinoma cell lines.

Crystallography Studies

The compound can be used in crystallography studies . Its crystal structure can be studied and compared with other polymorphs, which can provide insights into the intermolecular interactions and packing similarity.

properties

IUPAC Name

tert-butyl N-(2-bromoacetyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNO3/c1-7(2,3)12-6(11)9-5(10)4-8/h4H2,1-3H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBOUPWSAWJWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(2-bromoacetyl)carbamate

CAS RN

96394-42-2
Record name tert-butyl N-(2-bromoacetyl)carbamate
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Synthesis routes and methods

Procedure details

2-Bromoacetamide (11.1 g, 80 mmol) was suspended in ethylene dichloride (130 ml) in a 250-ml round-bottomed flask fitted with a magnetic stirrer, a thermometer, and a condenser with nitrogen flow. Oxalyl chloride (9.76 ml, 112 mmol, 1.4 eq) was added slowly to the solution at room temperature with stirring. The mixture was stirred at room temperature for 30 min, and then heated to reflux for 5 hours (the suspension became a clear solution). The condenser was replaced with a distillation system, and about 35-40 ml solvent was removed with stirring. The heating mantle was withdrawn and the reaction mixture was cooled with an ice bath to 0-5° C. A solution of tert-butanol (10.7 ml, 112 mmol, 1.4 eq) in 10 ml dichloromethane was added slowly to maintain temperature below 15° C. and the mixture was stirred at 0-15° C. for 15-30 min. The reaction mixture was diluted with dichloromethane (220 ml) and washed sequentially with aqueous saturated sodium bicarbonate solution (50 ml) and water (3×80 ml) (The amount of unreacted 2-bromoacetamide in organic layer should be controlled to <1% by 1H NMR or HPLC, otherwise, continue washing with water to meet this requirement). The combined organic layers were concentrated under reduced pressure to remove about 200-250 ml solvent (A slurry was formed). Heptane (110 ml) was added and the mixture was concentrated to remove about 50-70 ml solvent at reduced pressure. Heptane (110 ml) was added and the mixture was heated to 50° C. for 30 min, and then cooled to room temperature. The mixture was stirred at room temperature for 1 hour and filtered and washed with heptane (30 ml) to afford the desired product (15.5 g, 86%) as a white crystalline solid.
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
9.76 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solvent
Quantity
37.5 (± 2.5) mL
Type
reactant
Reaction Step Three
Quantity
10.7 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
110 mL
Type
reactant
Reaction Step Five
Quantity
220 mL
Type
solvent
Reaction Step Six
Yield
86%

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